molecular formula C14H21ClN2O3S B1501276 4-(2-Chloro-thiazol-5-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 939986-56-8

4-(2-Chloro-thiazol-5-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1501276
CAS No.: 939986-56-8
M. Wt: 332.8 g/mol
InChI Key: YJFDOLCBJNFITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloro-thiazol-5-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring. This compound is characterized by its unique structure, which includes a piperidine ring, a chloro-thiazole moiety, and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-thiazol-5-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common synthetic route starts with the reaction of 2-chloro-thiazole with a suitable alcohol under basic conditions to form the thiazole ether. This intermediate is then reacted with piperidine in the presence of a coupling agent, such as carbonyldiimidazole (CDI), to form the piperidine derivative. Finally, the tert-butyl ester group is introduced using tert-butanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.

Medicine: The compound has potential therapeutic applications, including the development of new drugs for treating various diseases.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(2-Chloro-thiazol-5-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor ligand, or modulator of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Thiamethoxam: A neonicotinoid insecticide with a similar thiazole ring structure.

  • Roxithromycin: A macrolide antibiotic with a thiazole ring in its structure.

  • Allopurinol: A medication used to treat gout, containing a thiazole ring.

Uniqueness: 4-(2-Chloro-thiazol-5-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific structural features, such as the presence of the piperidine ring and the tert-butyl ester group

Properties

IUPAC Name

tert-butyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O3S/c1-14(2,3)20-13(18)17-6-4-10(5-7-17)19-9-11-8-16-12(15)21-11/h8,10H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFDOLCBJNFITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671628
Record name tert-Butyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-56-8
Record name 1,1-Dimethylethyl 4-[(2-chloro-5-thiazolyl)methoxy]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloro-thiazol-5-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
4-(2-Chloro-thiazol-5-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
4-(2-Chloro-thiazol-5-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
4-(2-Chloro-thiazol-5-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
4-(2-Chloro-thiazol-5-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
4-(2-Chloro-thiazol-5-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.